Fmoc-Tyr(PO3Bzl2)-OH
Description
Biological Significance of Tyrosine Phosphorylation in Cell Signaling and Regulatory Processes
Tyrosine phosphorylation is a fundamental mechanism for intracellular communication, enabling cells to respond rapidly to external and internal stimuli. cusabio.comsinobiological.com It is involved in critical cellular activities such as cell division, differentiation, growth, migration, metabolism, and programmed cell death. sinobiological.com Phosphorylation at tyrosine residues creates docking sites for signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, thereby mediating the assembly of protein complexes and the propagation of signaling cascades. sigmaaldrich-jp.com Receptor tyrosine kinases (RTKs), for instance, are transmembrane proteins that, upon ligand binding, undergo dimerization and autophosphorylation on tyrosine residues, initiating diverse downstream signaling pathways. cusabio.comsinobiological.com Non-receptor tyrosine kinases function within the cell to relay signals to the nucleus, influencing processes like cell-cycle control and transcription factor activity. sinobiological.com The tight temporal and spatial control of tyrosine phosphorylation is essential for cellular homeostasis. nih.gov
Fundamental Role of Synthetic Phosphopeptides in Biochemical and Biophysical Research
Synthetic phosphopeptides are invaluable tools for dissecting the complexities of protein phosphorylation. They serve as defined substrates for studying the kinetics and specificities of kinases and phosphatases. peptide.comtandfonline.com Furthermore, synthetic phosphopeptides are used to investigate the binding interactions of signaling proteins that recognize phosphorylated motifs, such as those containing SH2 and PTB domains. sigmaaldrich-jp.compeptide.com The availability of synthetic phosphopeptides has significantly advanced the characterization of protein phosphorylation and dephosphorylation events. acs.org They can be used as isolated fragments for investigation or as building blocks for the synthesis of larger phosphoproteins. rsc.org Studies utilizing synthetic phosphopeptides, including libraries of phosphopeptide analogues, have provided insights into how phosphorylation patterns influence protein function and interactions, such as the binding and activation of arrestins by G protein-coupled receptors (GPCRs). acs.orgresearchgate.net
Historical Development and Strategic Advancements in Solid-Phase Peptide Synthesis (SPPS) for Phosphorylated Residues
The development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s revolutionized peptide chemistry, allowing for the stepwise assembly of peptides on an insoluble support. acs.orgpeptide.comnih.gov This approach, initially using the Boc strategy, was later significantly enhanced by the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection in the 1970s. acs.orgpeptide.comnih.gov The Fmoc strategy offered milder deprotection conditions compared to the acid-labile Boc group, making it more compatible with sensitive post-translational modifications like phosphorylation. nih.govsemanticscholar.orgresearchgate.net
Synthesizing phosphopeptides using SPPS presents specific challenges, primarily related to the lability of the phosphate (B84403) group and potential side reactions during synthesis cycles. Early strategies involved post-synthetic phosphorylation of the peptide on the resin, but this approach could lead to incomplete phosphorylation or side reactions. The incorporation of pre-phosphorylated amino acid derivatives into the growing peptide chain emerged as a more controlled strategy. acs.orgrsc.org However, the base lability of phosphate triesters, particularly those with benzyl (B1604629) protection, initially posed difficulties for Fmoc-based synthesis. rsc.org Significant research efforts have focused on developing suitably protected phosphoamino acid building blocks and optimized SPPS protocols to overcome these challenges and enable the efficient synthesis of phosphopeptides, including those with multiple phosphorylation sites. acs.orgresearchgate.netsigmaaldrich.com
Overview of Fmoc-Tyr(PO3Bzl2)-OH as a Key Building Block for Phosphotyrosine Incorporation in Fmoc-SPPS
This compound is a protected phosphotyrosine derivative commonly used as a building block for incorporating phosphotyrosine residues into peptides synthesized by Fmoc-SPPS. cusabio.comsinobiological.compeptide.comacs.org In this derivative, the phenolic hydroxyl group of tyrosine is protected as a phosphate diester with two benzyl groups, and the α-amino group is protected with the Fmoc group. This protecting group strategy is designed to be compatible with the standard Fmoc-SPPS protocol. The Fmoc group is removed under basic conditions (typically piperidine), allowing for the coupling of the next amino acid, while the benzyl groups on the phosphate are intended to remain intact until the final cleavage of the peptide from the resin using acidic conditions (commonly trifluoroacetic acid, TFA). peptide.comacs.org
While this compound allows for the introduction of phosphotyrosine, its use is associated with certain considerations. The benzyl protecting groups are generally removed during the final acidolytic cleavage. peptide.com However, the second benzyl group in Tyr(PO3Bzl2) can be more labile than the first, potentially leading to partial deprotection during lengthy synthesis, although Fmoc-Tyr(HPO3Bzl)-OH is considered more stable. peptide.com Benzylation of other sensitive residues in the peptide can also occur during the acid cleavage, which can be minimized by including scavengers like ethanedithiol (EDT) in the cleavage mixture. peptide.com Compared to Fmoc-Tyr(PO3H2)-OH, which has an unprotected phosphate group that can cause coupling difficulties and form piperidine (B6355638) salts during Fmoc removal, this compound generally couples more smoothly. peptide.comsemanticscholar.org However, this compound can be converted to the monoprotected form, Fmoc-Tyr(PO(OBzl)OH)-OH, by piperidine, which can then lead to similar coupling issues as the monoprotected derivative during subsequent chain elongation. semanticscholar.orgresearchgate.net
Despite these potential challenges, this compound has been successfully employed in the synthesis of phosphotyrosine-containing peptides, including those with multiple phosphorylation sites. sigmaaldrich.comnih.govresearchgate.net Its use, in conjunction with optimized coupling and deprotection protocols, remains a valuable strategy in the synthesis of phosphopeptides for biochemical and biophysical investigations.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41)/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYRDUOBZALLV-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576669 | |
| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134150-51-9 | |
| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Characterization of Fmoc Tyr Po3bzl2 Oh As a Phosphotyrosine Building Block
Strategic Design of Protecting Groups in Fmoc-Tyr(PO3Bzl2)-OH
The design of this compound incorporates specific protecting groups to ensure selective chemical transformations during peptide synthesis. This involves the protection of the alpha-amino group with the Fmoc moiety and the tyrosine side-chain phosphate (B84403) group with two benzyl (B1604629) esters. peptide.compsu.edu This orthogonal protection strategy allows for the selective removal of the Fmoc group during the peptide chain elongation while maintaining the stability of the phosphate protection until the final cleavage from the resin. peptide.com
Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group for Nα-Protection
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group for the alpha-amino group in SPPS. wikipedia.org Its popularity stems from its stability under acidic conditions, which are often used for side-chain deprotection and cleavage from the resin in the Boc strategy, providing an orthogonal protection scheme in Fmoc/tBu SPPS. peptide.comwikipedia.orgaltabioscience.com The Fmoc group is typically removed by treatment with a weak base, such as piperidine (B6355638), which abstracts an acidic proton leading to β-elimination and the release of the free amine and a stable dibenzofulvene adduct. peptide.comwikipedia.org The formation of this byproduct can be monitored by UV spectroscopy, allowing for efficient reaction tracking. wikipedia.org This selective deprotection of the Nα-amine is crucial for the stepwise elongation of the peptide chain. altabioscience.com
Rationale for Bis(benzyl) Phosphate Protection (PO3Bzl2) on the Tyrosine Side Chain
The tyrosine residue in peptides contains a phenolic hydroxyl group that can be phosphorylated. To incorporate phosphotyrosine into synthetic peptides, this phosphate group requires protection. The bis(benzyl) phosphate (PO3Bzl2) group is commonly employed for this purpose in this compound. peptide.compsu.edu This protecting group is stable under the basic conditions used for Fmoc removal, ensuring the integrity of the phosphotyrosine moiety during the repetitive cycles of peptide coupling and Nα-deprotection. peptide.compeptide.com The benzyl esters are typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), often concurrently with the cleavage of the peptide from the solid support and the removal of other acid-labile side-chain protecting groups. peptide.com While the bis(benzyl) protection offers stability during Fmoc chemistry, one of the benzyl groups can be more labile and may be partially removed during prolonged synthesis or specific deprotection conditions. peptide.comnih.gov However, compared to other protecting groups like methyl esters, which can be cleaved by piperidine, benzyl esters offer better compatibility with the Fmoc strategy. nih.govresearchgate.net
Methodologies for the Chemical Synthesis of this compound
The synthesis of this compound involves the selective phosphorylation of the tyrosine hydroxyl group and appropriate protection of the amino and carboxyl functionalities. Several methodologies have been developed for this synthesis. sigmaaldrich-jp.com
Preparation from Fmoc-Tyr-OH Precursors
This compound is typically synthesized starting from Fmoc-Tyr-OH. sigmaaldrich-jp.com This precursor already contains the Fmoc group protecting the alpha-amino group and a free carboxyl group. The key step involves introducing the bis(benzyl) phosphate moiety onto the phenolic hydroxyl group of the tyrosine side chain.
Phosphitylation-Oxidation Approaches to Install the Dibenzyl Phosphate Moiety
A common strategy for introducing the dibenzyl phosphate group is the phosphitylation-oxidation approach. This method involves reacting the hydroxyl group with a phosphitylating agent, such as a dibenzyl N,N-dialkylphosphoramidite, in the presence of an activator like 1H-tetrazole. rsc.orgpsu.eduu-szeged.hu This step forms a phosphite (B83602) triester intermediate. Subsequently, this P(III) intermediate is oxidized to the desired P(V) phosphate triester using an oxidizing agent, such as tert-butyl hydroperoxide or m-chloroperoxybenzoic acid (mCPBA). rsc.orgpsu.eduu-szeged.hu This two-step process allows for the controlled introduction of the protected phosphate group.
Detailed research findings on this approach highlight its effectiveness. For instance, one study describes the preparation of this compound by phosphorylating Fmoc-Tyr-OPac (where OPac is a phenacyl ester used for temporary carboxyl protection) with (BzlO)2PNiPr2 (dibenzyl N,N-diisopropylphosphoramidite) and 1H-tetrazole, followed by oxidation with mCPBA. psu.edu
Purity Assessment and Quality Control of this compound for Peptide Synthesis
The purity and quality of this compound are critical for successful solid-phase peptide synthesis, particularly when synthesizing phosphopeptides. Impurities can lead to side reactions, incomplete couplings, and ultimately, lower yields and purity of the desired peptide product.
Several analytical techniques are employed for purity assessment and quality control:
NMR Spectroscopy: While also used for structural characterization, NMR can provide insights into the presence of impurities by revealing unexpected signals. psu.edu
Mass Spectrometry: MS can identify impurities based on their molecular weight. psu.edu
Karl Fischer Titration: This method is used to determine the water content, which is important as excess moisture can affect coupling efficiency in peptide synthesis. cblpatras.gr
Residual Solvents Analysis (GC): Gas Chromatography can be used to quantify residual solvents from the synthesis process. cblpatras.gr
Enantiomeric Purity (HPLC or GC-MS): Ensuring the correct stereochemistry is vital for peptide biological activity. Techniques like chiral HPLC or GC-MS can be used to assess enantiomeric purity. cblpatras.grsemanticscholar.org
Maintaining high purity is particularly important for phosphotyrosine building blocks. The presence of unprotected or partially protected phosphate species can lead to side reactions during Fmoc deprotection with piperidine, potentially causing issues like β-elimination, although this compound is generally more stable in this regard compared to derivatives with less stable phosphate protection. peptide.comresearchgate.net However, the benzyl protecting groups can be susceptible to removal during prolonged synthesis or cleavage conditions, potentially leading to side products. peptide.com
Quality control procedures ensure that each batch of this compound meets the required specifications for its intended use in peptide synthesis. This includes verifying the chemical identity, purity level, and the absence of detrimental impurities that could interfere with the coupling reactions or lead to unwanted side products in the final peptide.
While this compound has been successfully used in Fmoc SPPS nih.govresearchgate.netresearchgate.net, studies have also evaluated other protected phosphotyrosine derivatives, such as Fmoc-Tyr(PO₃tBu₂)‑OH and Fmoc-Tyr(PO₃H₂)‑OH, comparing their performance in terms of phosphopeptide purity and yield scispace.com. The choice of the optimal protected phosphotyrosine derivative can depend on the specific peptide sequence and synthesis strategy.
Here is an example of typical purity specifications that might be associated with this compound intended for peptide synthesis, based on available data:
| Analytical Method | Specification | Source |
| HPLC Purity | >95% or >98% | wuxiapptec.comcblpatras.gr |
| Water Content (KF) | <1.5% | cblpatras.gr |
| Residual Solvents (GC) | <7.0% | cblpatras.gr |
| Enantiomeric Purity (HPLC) | >99.8% | cblpatras.gr |
Comparative Evaluation of Fmoc Tyr Po3bzl2 Oh with Alternative Phosphotyrosine Derivatives in Fmoc Spps
Analysis of Fmoc-Tyr(PO3H2)-OH (Unprotected Phosphate)
Fmoc-Tyr(PO3H2)-OH represents the simplest and most cost-effective derivative for introducing phosphotyrosine residues in Fmoc-SPPS as it requires no phosphate (B84403) protecting group removal during the final cleavage. sigmaaldrich-jp.compeptide.com However, the unprotected phosphate group introduces several complications during peptide chain elongation. sigmaaldrich-jp.com
The coupling of Fmoc-Tyr(PO3H2)-OH is often sluggish. sigmaaldrich-jp.compeptide.com Efficient incorporation typically necessitates optimized coupling conditions, including the use of uronium-based coupling reagents such as HATU or HCTU in conjunction with a significant excess of diisopropylethylamine (DIPEA), ranging from at least 3 equivalents to as high as 15-20 equivalents relative to the resin substitution. sigmaaldrich-jp.compeptide.com
A notable side reaction associated with Fmoc-Tyr(PO3H2)-OH, particularly in peptides containing adjacent phosphotyrosine residues, is the formation of pyrophosphate. nih.govsigmaaldrich-jp.comsigmaaldrich.comscispace.comcenmed.com This undesirable reaction can reduce the yield and purity of the desired phosphopeptide.
The acidic nature of the unprotected phosphate group in Fmoc-Tyr(PO3H2)-OH leads to the formation of salts with piperidine (B6355638), the base commonly used for Fmoc deprotection. sigmaaldrich-jp.compeptide.com The resulting piperidine phosphate salt can then react with activated amino acid derivatives during subsequent coupling steps. sigmaaldrich-jp.compeptide.com This acylation of piperidine effectively reduces the concentration of the activated amino acid, potentially leading to incomplete coupling reactions, especially in the synthesis of peptides containing multiple phosphorylation sites. sigmaaldrich-jp.compeptide.com To mitigate this issue, counterion exchange procedures involving the replacement of the piperidine counterion with a tertiary amine are recommended, particularly for peptides with multiple phosphotyrosine residues. sigmaaldrich-jp.compeptide.com Studies have indicated that using commercially available Fmoc-Tyr(PO3H2)-OH can result in lower phosphopeptide purity and the generation of 1-4% of the corresponding non-phosphorylated tyrosine peptide in model sequences. scispace.comresearchgate.net
Evaluation of Fmoc-Tyr(HPO3Bzl)-OH (Monobenzyl Phosphate)
Fmoc-Tyr(HPO3Bzl)-OH, featuring a single benzyl (B1604629) protecting group on the phosphate, offers improved stability compared to the unprotected derivative. peptide.com However, the presence of a remaining acidic proton on the phosphate group still presents challenges during Fmoc-SPPS.
While more stable than Fmoc-Tyr(PO3H2)-OH, Fmoc-Tyr(HPO3Bzl)-OH still requires careful consideration during coupling. peptide.com Poor incorporation yields have been observed when using coupling reagents like PyBOP® or BOP and DIPCDI, which is thought to be due to the involvement of the phosphate hydroxyl group in the activation process. sigmaaldrich-jp.com Uronium-based coupling reagents are generally more effective, and increasing the excess of DIPEA used with these reagents is beneficial for improving coupling efficiency. sigmaaldrich-jp.comsigmaaldrich.com
Similar to the unprotected derivative, the partially protected phosphate group in Fmoc-Tyr(HPO3Bzl)-OH can form salts with piperidine during Fmoc deprotection. sigmaaldrich-jp.compeptide.comsigmaaldrich.com This can lead to reduced coupling efficiency in subsequent steps due to the consumption of activated amino acid by acylated piperidine. sigmaaldrich-jp.comsigmaaldrich.com Exchanging the piperidine counterion for a tertiary amine is a strategy to overcome this problem. peptide.comsigmaaldrich.com
Assessment of Fmoc-Tyr(PO3tBu2)-OH (Di-tert-butyl Phosphate)
Fmoc-Tyr(PO3tBu2)-OH, with two acid-labile tert-butyl protecting groups on the phosphate, has been evaluated as a preferred derivative for Fmoc-SPPS in some studies. scispace.comresearchgate.net This derivative has been shown to yield phosphopeptides in high purity with minimal contamination from the non-phosphorylated tyrosine peptide. scispace.comresearchgate.net The tert-butyl protecting groups are typically removed concurrently with the cleavage of the peptide from the resin using trifluoroacetic acid (TFA). A synthetic route for Fmoc-Tyr(PO3tBu2)-OH involving phenacyl protection, phosphite-triester phosphorylation, and zinc reduction has been described. scispace.com
Comparative Summary of Phosphotyrosine Derivatives in Fmoc-SPPS
Here is a comparative overview of the discussed Fmoc-protected phosphotyrosine derivatives:
| Derivative | Phosphate Protection | Key Advantages | Key Challenges | Coupling Efficiency | Pyrophosphate Formation | Piperidine Salt Formation |
| Fmoc-Tyr(PO3H2)-OH | Unprotected | Cost-effective, no final deprotection issues | Sluggish coupling, pyrophosphate formation, piperidine salt formation | Requires excess DIPEA and optimized conditions | Yes (especially adjacent) | Yes |
| Fmoc-Tyr(HPO3Bzl)-OH | Monobenzyl | More stable than unprotected | Requires excess DIPEA, susceptible to piperidine salt formation | Requires excess DIPEA, poor with certain reagents | Not explicitly noted | Yes |
| Fmoc-Tyr(PO3tBu2)-OH | Di-tert-butyl | High purity, low Tyr-peptide contamination | CID not found in provided sources, requires acid cleavage for deprotection | Preferred in some studies for purity and low contamination scispace.comresearchgate.net | Not explicitly noted | Less likely (fully protected phosphate) |
| Fmoc-Tyr(PO3Bzl2)-OH | Dibenzyl | Couples smoothly | Converted to monobenzyl form by piperidine, potential for benzylation side reaction, second benzyl more labile | Couples smoothly semanticscholar.org | Not explicitly noted | Issues during subsequent chain extension after conversion by piperidine semanticscholar.org |
Advantages in Phosphopeptide Purity and Yield
The choice of phosphotyrosine derivative significantly impacts the purity and yield of the final phosphopeptide. Studies evaluating different Fmoc-Tyr(PO3R2)-OH derivatives have shown variations in their suitability for Fmoc-SPPS. This compound has been employed in phosphopeptide synthesis. researchgate.net However, research indicates that Fmoc-Tyr(PO3tBu2)-OH is often preferred for achieving high purity and minimizing contamination with the non-phosphorylated tyrosine peptide. researchgate.netscispace.com While commercially available Fmoc-Tyr(PO3H2)-OH is also suitable, it tends to yield less pure phosphopeptides and can result in 1–4% of the tyrosine-containing peptide as a byproduct in model sequences. researchgate.netscispace.com The unprotected phosphate group in Fmoc-Tyr(PO3H2)-OH can cause difficulties during coupling, although these can often be overcome by using additional diisopropylethylamine (DIPEA) with uronium coupling reagents. peptide.com The unprotected phosphate can also form piperidine salts during Fmoc removal, which can react with activated amino acids during subsequent coupling steps, leading to incomplete coupling. peptide.com
This compound aims to mitigate issues associated with the unprotected phosphate by fully protecting it with benzyl groups. peptide.com This protection is intended to allow for smoother coupling reactions. peptide.com However, the second benzyl group in Tyr(PO3Bzl2) is reported to be more labile than the first and may be lost during lengthy synthesis procedures. peptide.com
Cleavage Conditions and Orthogonality Considerations
The orthogonality of protecting groups is crucial in Fmoc-SPPS to ensure that temporary protecting groups (like Fmoc) are removed selectively during the synthesis cycle without affecting permanent side-chain protection or the peptide-resin linkage, and that permanent protecting groups are removed during the final cleavage step. Fmoc chemistry provides an orthogonal combination of temporary and permanent protecting groups. nih.govsemanticscholar.org
For this compound, the benzyl protecting groups on the phosphate are typically removed during the final acidic cleavage of the peptide from the resin, commonly using 95% trifluoroacetic acid (TFA). peptide.com This removal usually takes 1 to 2 hours. peptide.com A potential side reaction during TFA cleavage when using benzyl protection is the benzylation of sensitive residues like tyrosine and cysteine. peptide.comsigmaaldrich-jp.com The inclusion of scavengers such as ethanedithiol (EDT) in the cleavage mixture can help minimize this side reaction. peptide.comsigmaaldrich-jp.com
While the benzyl groups are generally stable to the basic conditions used for Fmoc removal (e.g., piperidine), some debenzylation of this compound can occur with piperidine, converting it to Fmoc-Tyr(PO(OBzl)OH)-OH. semanticscholar.org This partially protected derivative then presents similar issues to Fmoc-Tyr(PO(OBzl)OH)-OH during subsequent chain elongation due to the acidic hydroxyl group. semanticscholar.org
Examination of Fmoc-Tyr(PO(NMe2)2)-OH (Phosphodiamidate)
Fmoc-Tyr(PO(NMe2)2)-OH, featuring a fully protected phosphodiamidate group, is another derivative used in Fmoc-SPPS for introducing phosphotyrosine. smolecule.comsigmaaldrich.comsigmaaldrich.comlabmix24.com
Enhanced Coupling Performance and Stability in Peptide Assembly
Compared to derivatives with unprotected or partially protected phosphate groups, Fmoc-Tyr(PO(NMe2)2)-OH offers enhanced solubility and stability. smolecule.comsigmaaldrich.com The fully protected phosphate moiety avoids side reactions like pyrophosphate formation, which can occur with unprotected phosphate groups, particularly in peptides containing adjacent phosphotyrosine residues. sigmaaldrich-jp.comsmolecule.comsigmaaldrich.com It also eliminates incompatibility issues observed with certain coupling reagents and prevents the quenching of activated amino acid derivatives associated with less protected forms. sigmaaldrich-jp.comsigmaaldrich.com
Fmoc-Tyr(PO(NMe2)2)-OH is compatible with standard coupling methods used in Fmoc-SPPS, including those employing PyBOP/DIPEA, TBTU/DIPEA, and DIPCDI/HOBt. sigmaaldrich-jp.comsmolecule.comsigmaaldrich.comsigmaaldrich.comlabmix24.com Its fully protected nature means that it does not require increasing the excess of reagents to compensate for the consumption of activated amino acid derivatives. sigmaaldrich-jp.com This enhanced stability and compatibility contribute to its effectiveness as a building block in solid-phase peptide synthesis. smolecule.com
Specific Requirements for Phosphotyrosine Regeneration Post-Synthesis
While Fmoc-Tyr(PO(NMe2)2)-OH performs well during peptide assembly, the regeneration of the native phosphotyrosine residue from the phosphodiamidate requires specific post-synthesis cleavage conditions. The phosphodiamidate structure is hydrolyzed under acidic conditions to yield the phosphotyrosine. smolecule.com
Regeneration of phosphotyrosine from the phosphodiamidate is typically achieved by acid-catalyzed hydrolysis using aqueous TFA. sigmaaldrich.comsigmaaldrich.comlabmix24.com This process often requires overnight treatment with TFA containing 10% water. nih.gov The cleavage reaction is monitored, for instance, by HPLC, to ensure complete hydrolysis and to check for the absence of by-products. smolecule.com
Broader Perspectives on Emerging Protected Tyrosine Derivatives for Post-Translational Modifications
The field of peptide synthesis, particularly for peptides containing post-translational modifications (PTMs) like phosphorylation and sulfation, is continuously evolving. Fmoc-SPPS is the preferred method for synthesizing such modified peptides because many PTMs are not stable to the harsh cleavage conditions used in Boc chemistry. nih.gov
Beyond phosphorylation, tyrosine residues can undergo other PTMs, such as sulfation. sigmaaldrich-jp.comnih.gov Synthesizing peptides with sulfotyrosine has historically been challenging due to the lability of the sulfate (B86663) ester in acidic conditions and fragmentation during mass spectrometry. sigmaaldrich-jp.com Recent advancements have focused on using protected sulfotyrosine derivatives that are stable during Fmoc-SPPS and TFA cleavage, with the protecting group removed post-synthesis under milder conditions. sigmaaldrich-jp.comnih.govnih.gov Examples of protecting groups explored for sulfotyrosine include trichloroethyl (TCE), dichlorovinyl (DCV), and neopentyl (nP). sigmaaldrich-jp.com The neopentyl group, for instance, is stable to piperidine and TFA but can be removed using aqueous ammonium (B1175870) acetate (B1210297) or sodium azide. sigmaaldrich-jp.comnih.goviris-biotech.de
Other emerging protected tyrosine derivatives facilitate the introduction of various modifications or offer improved synthetic handles. For example, Fmoc-Tyr(tBu)-OH is commonly used in Fmoc-SPPS to prevent tyrosine side-chain acylation. sigmaaldrich.comadvancedchemtech.comcaymanchem.com Fmoc-Tyr(All)-OH, with an allyl protecting group, provides an orthogonally cleavable option. nih.gov Derivatives like Fmoc-Tyr(2-ClTrt)-OH allow for selective modification of the tyrosine hydroxyl group while the derivative is attached to the solid support. sigmaaldrich.com The development of hydrolytically stable phosphotyrosine analogs, such as difluorophosphonomethylphenylalanine (F2Pmp), where an oxygen is replaced by a difluoromethylene group, represents another area of advancement aimed at providing tools for studying enzymes like protein-tyrosine phosphatases. sigmaaldrich-jp.com These ongoing developments highlight the continuous effort to improve the synthesis of complex modified peptides and proteins.
Optimized Incorporation of Fmoc Tyr Po3bzl2 Oh into Peptides Via Fmoc Solid Phase Peptide Synthesis
Coupling Reaction Mechanisms and Reagent Selection
The selection of an appropriate coupling reagent and optimization of reaction conditions are paramount for the successful incorporation of Fmoc-Tyr(PO3Bzl2)-OH. The steric hindrance and electronic properties of the dibenzyl phosphate (B84403) side chain influence the kinetics and completeness of the acylation reaction.
Uronium-based reagents, particularly those derived from 1-hydroxy-7-azabenzotriazole (HOAt) and 1-hydroxybenzotriazole (HOBt), are highly effective for coupling sterically hindered amino acids, including phosphorylated derivatives. bachem.commerckmillipore.com Reagents such as HATU and HCTU have demonstrated superior performance in mediating the formation of peptide bonds involving Fmoc-protected phosphotyrosine.
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is recognized as a highly efficient coupling reagent that promotes rapid reaction rates and minimizes racemization. peptide.com It is particularly recommended for difficult couplings, such as those involving phosphorylated amino acids where other reagents may yield poor results. merckmillipore.comsigmaaldrich-jp.com The enhanced reactivity of HATU stems from the formation of an OAt-ester intermediate, which is more reactive than the corresponding OBt-ester due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety. merckmillipore.comsigmaaldrich.com For sluggish couplings involving phospho-amino acids, HATU is often used with at least three equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). sigmaaldrich-jp.com
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful uronium-based reagent. researchgate.net It forms a more reactive 6-ClOBt active ester compared to the OBt esters generated by HBTU or TBTU. sigmaaldrich.com HCTU is noted for its high coupling efficiency, sometimes enabling coupling times of five minutes or less, and has been reported to cause less racemization compared to some phosphonium reagents. peptide.comresearchgate.net
Table 1: Comparison of Uronium-Based Coupling Reagents
| Reagent | Activating Additive Moiety | Key Advantages |
|---|---|---|
| HATU | HOAt (1-hydroxy-7-azabenzotriazole) | High coupling efficiency, low racemization, effective for sterically hindered residues. merckmillipore.compeptide.com |
| HCTU | 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole) | Very high reactivity, rapid coupling times, greater stability. peptide.comresearchgate.net |
| HBTU/TBTU | HOBt (1-hydroxybenzotriazole) | Efficient and widely used, but generally less reactive than HATU or HCTU. merckmillipore.compeptide.com |
While highly effective in many standard couplings, carbodiimide-based and phosphonium-based reagents must be used with careful consideration for phosphorylated residues.
Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are commonly used in SPPS, typically in conjunction with an additive like HOBt to form an active ester, which accelerates the reaction and suppresses racemization. merckmillipore.compeptide.com The combination of DIC/HOBt remains a robust method, particularly when base-free conditions are desired to minimize side reactions. bachem.com However, for partially protected phosphate derivatives, carbodiimides have been associated with poor incorporation efficiencies. sigmaaldrich-jp.com The fully protected nature of the dibenzyl phosphate in this compound is designed to mitigate side reactions involving the phosphate group during activation.
Phosphonium-based reagents, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are also widely used and are known for rapid coupling reactions that are often complete within minutes. merckmillipore.compeptide.com PyBOP generates an HOBt active ester in situ and avoids the formation of the carcinogenic byproduct associated with its predecessor, BOP. merckmillipore.compeptide.com However, some reports caution against the use of phosphonium reagents with phosphorylated amino acids, as undesired couplings between the reagent and the phosphate side chain can occur if it is not fully protected. bachem.com The use of PyBOP with fully protected derivatives like this compound is generally more successful than with their partially protected counterparts.
To drive the coupling of the bulky this compound residue to completion, optimizing the stoichiometry of the reagents and the reaction time is crucial. Incomplete coupling can lead to the formation of deletion sequences, which are difficult to separate from the target peptide.
A molar excess of the activated amino acid and the coupling reagent over the free amine sites on the resin is standard practice in SPPS. For difficult couplings involving this compound, a higher excess is often required. Research suggests using up to 5 equivalents of the protected amino acid and the coupling reagent. sigmaaldrich-jp.com Furthermore, the amount of base used is critical, especially with uronium reagents. Increasing the excess of DIPEA from the standard 2 equivalents to 3-5 equivalents has been shown to be beneficial, enhancing the yield, particularly in sterically challenging couplings. sigmaaldrich-jp.com
Coupling times must be sufficient to ensure the reaction proceeds to completion, which can be monitored using a qualitative method like the Kaiser or TNBS test. sigmaaldrich-jp.compeptide.com While some modern reagents like HCTU can achieve complete coupling in under 10 minutes, a more conservative approach is often warranted for phosphorylated residues. peptide.com For couplings with HATU or HCTU, reaction times of 1-2 hours are often recommended to ensure completeness. sigmaaldrich-jp.com
Table 2: Recommended Coupling Parameters for this compound
| Coupling Reagent | This compound (eq.) | Reagent (eq.) | Base (DIPEA) (eq.) | Recommended Time |
|---|---|---|---|---|
| HATU/HCTU | 3 - 5 | 3 - 5 | 3 - 5 | 1 - 2 hours sigmaaldrich-jp.com |
| DIC/HOBt | 3 - 5 | 3 - 5.5 | N/A (or catalytic) | 1 - 4 hours peptide.com |
| PyBOP | 1.1 - 2 | 1.1 - 2 | 2.2 - 4 | 15 - 60 minutes peptide.com |
Management of Fmoc Deprotection Cycles in the Presence of this compound
The repetitive removal of the Nα-Fmoc protecting group is a central step in SPPS. The conditions must be effective enough to ensure complete deprotection without causing degradation of the growing peptide chain or the protected side chain of this compound.
The Fmoc group is labile to secondary amines, and its removal is typically achieved by treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). springernature.comresearchgate.net Standard protocols often employ 20-30% piperidine in DMF for a duration of 10-20 minutes. springernature.com The dibenzyl protection on the phosphate group of this compound is stable to these mildly basic conditions, making the building block fully compatible with standard Fmoc deprotection cycles. The cleavage of the Fmoc group proceeds via a β-elimination mechanism, generating a dibenzofulvene intermediate that is subsequently scavenged by piperidine. springernature.comresearchgate.net
While generally compatible, the presence of phosphorylated residues can sometimes lead to side reactions or complications during the deprotection step. One issue that has been noted with partially protected phospho-amino acids is the potential for the acidic phosphate hydroxyl to form a salt with the basic piperidine used for deprotection. sigmaaldrich-jp.com This sequesters piperidine and can also lead to consumption of the activated amino acid in the subsequent coupling step via acylation of the piperidine counterion. sigmaaldrich-jp.com Although the dibenzyl ester of this compound is not acidic, incomplete synthesis of the starting material or in-situ degradation could potentially expose a phosphate hydroxyl. In syntheses involving multiple phosphotyrosine residues, a "piperidine counterion exchange" step may be implemented to mitigate such issues. sigmaaldrich-jp.com
The use of tertiary amines like DIPEA or triethylamine for Fmoc removal is not a viable strategy, as they deprotect the Fmoc group very slowly and are generally considered stable under these conditions. springernature.comresearchgate.net Alternative deprotection reagents to piperidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are sometimes employed to accelerate deprotection or overcome aggregation issues. peptide.comrsc.org However, DBU is a stronger, non-nucleophilic base, which can increase the risk of side reactions like aspartimide formation if not used with appropriate scavengers. peptide.comrsc.org For most applications involving this compound, standard piperidine protocols remain the most reliable method for Fmoc removal.
Addressing Challenges and Side Reactions in Fmoc Tyr Po3bzl2 Oh Based Spps
Stability of the Bis(benzyl) Phosphate (B84403) Protecting Group
The stability of the bis(benzyl) phosphate protecting group on the tyrosine side chain is a critical factor throughout the SPPS process. While designed to be stable during the iterative cycles of Fmoc deprotection and amino acid coupling, it is susceptible to certain chemical transformations.
Lability of the Second Benzyl (B1604629) Group During Extended Synthesis Cycles
During Boc-based SPPS, which uses repeated treatments with 50% trifluoroacetic acid (TFA), it has been observed that one of the benzyl protecting groups on the phosphate can be completely removed after just two cycles. nih.gov However, the second benzyl group demonstrates greater stability, remaining intact throughout a synthesis of up to 35 cycles. nih.gov This differential lability suggests that while the dibenzyl protection is not entirely robust under all SPPS conditions, the monobenzyl phosphate intermediate persists through the synthesis.
Chemical Transformation to Monobenzyl Phosphate by Piperidine (B6355638)
In the context of Fmoc-SPPS, the repeated use of piperidine to remove the Nα-Fmoc protecting group presents a significant challenge. The Fmoc-Tyr(PO3Bzl2)-OH building block, despite coupling smoothly, is converted into the monobenzyl phosphate derivative, Fmoc-Tyr(PO(OBzl)OH)-OH, by the piperidine treatment used for Fmoc group removal. nih.gov This transformation introduces an acidic hydroxyl group on the phosphate. nih.gov This newly formed acidic site can cause complications in subsequent coupling reactions by forming a piperidinium salt, which can quench the activated amino acid, necessitating the use of an additional equivalent of the incoming amino acid to achieve efficient coupling. nih.govsigmaaldrich.com
Post-Synthetic Cleavage and Deprotection Considerations
The final step of SPPS involves cleaving the peptide from the resin support and simultaneously removing all side-chain protecting groups. For phosphopeptides synthesized with this compound, this stage requires careful consideration to ensure complete deprotection of the phosphate and to prevent unwanted side reactions.
Acidolytic Removal of Benzyl Protecting Groups (e.g., Trifluoroacetic Acid Treatment)
The benzyl groups protecting the phosphate are typically removed under strong acidic conditions, a process known as acidolysis. thieme-connect.de A common reagent for this is Trifluoroacetic Acid (TFA), often used in a "cocktail" with other reagents. iris-biotech.deresearchgate.net While effective, the lability of benzyl ethers can vary; for instance, the O-benzyl group on a standard tyrosine is significantly more stable to TFA than the benzyl groups on a 3-nitrotyrosine residue. thieme-connect.denih.gov The rate of cleavage for a benzyl group from 3-nitrotyrosine with approximately 80% TFA is over 2,000,000 times faster than that for the cleavage of a benzyl group from a standard tyrosine. nih.gov This highlights that the specific amino acid context can influence the efficiency of deprotection.
| Protecting Group | Cleavage Condition | Relative Rate of Cleavage |
| Benzyl on Tyrosine | Strong Acid (e.g., HF, TFA) | Standard |
| Benzyl on 3-Nitrotyrosine | ~80% TFA | >2,000,000x faster than on Tyrosine nih.gov |
Mitigation of Benzylation of Sensitive Residues (e.g., Role of Scavengers like Ethanedithiol)
During acidolytic cleavage, the cleaved benzyl groups exist as reactive carbocations that can re-attach to electron-rich amino acid side chains, such as tryptophan or methionine, a side reaction known as benzylation. thieme-connect.de To prevent this, "scavengers" are included in the cleavage cocktail. These are molecules that react with and "trap" the carbocations before they can modify the peptide. Ethanedithiol (EDT) is a common scavenger used for this purpose in cleavage mixtures containing TFA. researchgate.net
Common Cleavage Cocktail Components for Phosphopeptides
| Component | Function |
|---|---|
| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection reagent |
| Water (H₂O) | Scavenger, proton source |
| Ethanedithiol (EDT) | Scavenger for benzyl carbocations researchgate.net |
| Thioanisole | Scavenger |
Methodological Adjustments to Overcome Synthetic Difficulties
The challenges inherent in the solid-phase peptide synthesis (SPPS) of phosphopeptides using this compound have necessitated the development of several methodological adjustments. These modifications primarily target the lability of the benzyl protecting groups and aim to enhance coupling efficiency.
A significant issue with this compound is the partial removal of the benzyl groups from the phosphate moiety by the piperidine solution commonly used for Fmoc deprotection. This premature deprotection exposes a negatively charged phosphate group, which can lead to incomplete couplings and the formation of deletion sequences.
To mitigate the undesired removal of benzyl groups, a key methodological adjustment is the substitution of piperidine with a non-nucleophilic base for the Fmoc deprotection step. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a successful alternative. nih.gov The use of a 2% DBU solution in dimethylformamide (DMF) for Fmoc deprotection has been shown to significantly decrease the monodealkylation of the O-phosphate group compared to standard piperidine conditions. nih.gov
Another strategy to circumvent the challenges associated with benzyl group lability is the use of alternative phosphate protecting groups that exhibit greater stability towards the reagents used in Fmoc-SPPS. A comparative study evaluating different Fmoc-Tyr(PO3R2)-OH derivatives demonstrated that the di-tert-butyl protected derivative, Fmoc-Tyr(PO3tBu2)-OH, provides phosphopeptides in higher purity and with less contamination from non-phosphorylated tyrosine-containing peptides when compared to the dibenzyl-protected version. semanticscholar.org
The choice of coupling reagent can also be optimized to improve the incorporation of the sterically hindered this compound residue. While standard coupling reagents can be employed, more potent activators may be required to achieve high coupling yields. For instance, the use of dicyanoimidazole (DCI) as an activator has been reported to produce Fmoc-Tyr(PO(OBzl)2)-OH in excellent yield on a multi-gram scale, suggesting its utility in subsequent coupling reactions during SPPS. nih.gov
While specific comparative data on coupling efficiency for this compound with various reagents is not extensively documented in the literature, general principles of SPPS suggest that aminium/uronium-based reagents such as HATU, HBTU, and PyBOP are effective for coupling bulky amino acid derivatives. The selection of the appropriate coupling cocktail is crucial for minimizing side reactions and ensuring complete acylation of the growing peptide chain.
The following tables summarize the key methodological adjustments and their impact on the synthesis of phosphotyrosine-containing peptides.
| Challenge | Standard Method | Adjusted Method | Rationale for Adjustment | Reference |
| Benzyl Group Lability | 20% Piperidine in DMF for Fmoc Deprotection | 2% DBU in DMF for Fmoc Deprotection | DBU is a non-nucleophilic base that minimizes the removal of benzyl protecting groups from the phosphate moiety. | nih.gov |
| Incomplete Coupling | Standard Coupling Reagents (e.g., DIC/HOBt) | Use of more potent activators (e.g., HATU, HBTU, PyBOP) or alternative catalysts (e.g., DCI). | To overcome the steric hindrance of the protected phosphotyrosine residue and ensure efficient amide bond formation. | nih.gov |
| Side-Product Formation | Use of this compound | Use of Fmoc-Tyr(PO3tBu2)-OH | The di-tert-butyl protecting group is more stable to the conditions of Fmoc-SPPS, leading to higher purity of the final phosphopeptide. | semanticscholar.org |
Table 1. Methodological Adjustments for this compound Based SPPS
| Protecting Group | Deprotection Reagent | Observed Side Reactions/Issues | Outcome of Adjustment |
| Dibenzyl (Bzl) | 20% Piperidine/DMF | Partial removal of benzyl groups, leading to exposed phosphate and incomplete couplings. | - |
| Dibenzyl (Bzl) | 2% DBU/DMF | - | Reduced monodealkylation of the phosphate group, improving peptide purity. |
| Di-tert-butyl (tBu) | 20% Piperidine/DMF | - | Higher stability of the protecting group, resulting in purer phosphopeptides with less contamination. |
Table 2. Comparison of Phosphate Protecting Groups and Deprotection Reagents
Advanced Applications of Phosphopeptides Synthesized Utilizing Fmoc Tyr Po3bzl2 Oh
Mechanistic Investigations of Protein Kinase Activity
Synthetic phosphopeptides are widely employed to probe the catalytic activity and substrate preferences of protein kinases. By presenting kinases with peptides that mimic physiological phosphorylation sites, researchers can gain insights into how these enzymes recognize and act upon their targets.
Phosphopeptides synthesized with Fmoc-Tyr(PO3Bzl2)-OH are crucial for defining the substrate specificity profiles of protein tyrosine kinases. Studies involve synthesizing a series of peptides with variations in the amino acid sequence surrounding the tyrosine residue. By incubating these peptides with a specific kinase and measuring the rate of phosphorylation, researchers can determine the optimal sequence motifs recognized by the enzyme. embl.deresearchgate.netnih.govnih.gov
For example, peptides corresponding to the autophosphorylation site of pp60src, such as -Asn-Glu-Tyr416-Thr-Ala-, have been synthesized using this compound to study their phosphorylation by various casein kinases. embl.deresearchgate.netnih.gov These studies can reveal how residues distant from the phosphorylation site influence kinase activity and specificity. Kinetic parameters, such as KM and Vmax, can be determined using varying concentrations of synthetic phosphopeptide substrates, providing quantitative data on enzyme efficiency and affinity. peptide.comresearchgate.net
Phosphopeptides function as chemical probes to investigate kinase mechanisms and interactions. They can be used in binding assays to study the interaction between kinases and their phosphorylated substrates or regulatory proteins. Modified phosphopeptides, such as those incorporating labels (e.g., fluorescent tags), can be used in techniques like fluorescence polarization to monitor kinase activity or binding events in real-time. researchgate.netembl.de Competition assays using labeled and unlabeled phosphopeptides can help determine the binding affinities of different peptide sequences or potential kinase inhibitors. researchgate.net
Functional Characterization of Protein Phosphatases
Synthetic phosphopeptides are equally vital for characterizing the activity and specificity of protein phosphatases, the enzymes responsible for removing phosphate (B84403) groups from proteins.
Phosphopeptides synthesized using this compound serve as substrates for protein tyrosine phosphatases (PTPs). sigmaaldrich-jp.comnih.gov By measuring the rate of dephosphorylation of these synthetic substrates, the activity of PTPs can be quantified. researchgate.netnih.gov These assays are fundamental for identifying and characterizing phosphatase inhibitors or activators. Potential inhibitors can be screened by measuring their ability to reduce the rate of phosphopeptide dephosphorylation. researchgate.net Competition assays using synthetic phosphopeptides can also help determine the mode of inhibition. researchgate.net
Using a panel of synthetic phosphopeptides with different sequences, researchers can determine the substrate specificity of individual phosphatases. researchgate.netnih.gov This helps in understanding which phosphoproteins or phosphopeptide motifs are preferred substrates for a particular PTP in cellular dephosphorylation pathways. Studies on the specificity determinants of enzymes like T-cell protein tyrosine phosphatase (TC PTP) have utilized synthetic phosphopeptides to reveal the influence of residues surrounding the phosphotyrosine on enzyme recognition and activity. researchgate.netnih.gov
Dissection of Signal Transduction Pathways
Phosphorylation and dephosphorylation events mediated by kinases and phosphatases are central to numerous cellular signal transduction pathways. Synthetic phosphopeptides are invaluable tools for dissecting these complex networks. They can be used to:
Identify and validate the substrates of specific kinases and phosphatases within a pathway. embl.deresearchgate.netnih.govnih.govnih.gov
Investigate the interaction of signaling proteins containing phosphotyrosine-binding domains, such as SH2 domains, with phosphorylated motifs. embl.deembl.desigmaaldrich-jp.com Synthetic phosphopeptides can mimic the binding sites on phosphorylated proteins, allowing for the study of protein-protein interactions crucial for signal propagation. embl.deembl.de
Develop assays to monitor the activity of kinases and phosphatases involved in specific signaling cascades, facilitating the study of pathway regulation and dysregulation in disease states. researchgate.net
By providing defined molecular probes, phosphopeptides synthesized using this compound contribute significantly to unraveling the intricate mechanisms by which phosphorylation regulates cellular processes and signal flow.
Studies on SH2 and PTB Domain Binding Selectivity
Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains are key protein modules that mediate protein-protein interactions by specifically recognizing phosphorylated tyrosine residues within defined peptide sequences. researchgate.netnih.gov Phosphopeptides containing site-specifically incorporated phosphotyrosine, often synthesized using protected derivatives like this compound, are essential reagents for characterizing the binding selectivity and affinity of these domains. researchgate.net
Studies utilizing synthetic phosphopeptides have demonstrated that SH2 domains exhibit high-affinity binding to phosphotyrosine-containing peptides. nih.gov This high affinity is often a result of very high association rates. nih.gov The binding is typically specific not only for the phosphotyrosine residue but also for the amino acid sequence flanking the pTyr. nih.gov
Researchers employ libraries of synthetic phosphopeptides to systematically probe the sequence preferences of different SH2 and PTB domains. By synthesizing peptides with variations in the residues surrounding the phosphotyrosine, the specific motifs recognized by individual domains can be elucidated. This information is critical for understanding how these domains contribute to the specificity of signal transduction networks.
While direct comparative data on SH2/PTB binding selectivity specifically tied to phosphopeptides synthesized only with this compound versus other protected forms is not extensively detailed in the provided snippets, the general consensus is that phosphopeptides synthesized via Fmoc SPPS using protected pTyr derivatives are the standard tools for these studies. peptide.comresearchgate.netnih.gov The choice of protecting group primarily impacts synthesis efficiency and peptide purity rather than the intrinsic binding properties of the final deprotected phosphopeptide. scispace.comresearchgate.net
Probing Protein-Protein Interaction Networks
Phosphorylation of tyrosine residues serves as a molecular switch that regulates numerous protein-protein interactions, thereby controlling diverse cellular processes. peptide.com SH2 and PTB domains act as readers of these phosphorylation events, linking upstream signals to downstream effectors. researchgate.netnih.gov Synthetic phosphopeptides derived from known or putative phosphorylation sites are powerful tools for dissecting these intricate protein-protein interaction networks.
Phosphopeptides synthesized using methods that can incorporate modified amino acids like phosphotyrosine (via building blocks such as this compound) are used in various pull-down assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and other biophysical techniques to identify and characterize proteins that interact with specific phosphorylated motifs. researchgate.netnih.gov By using phosphopeptides corresponding to different phosphorylation sites within a protein, researchers can map the interaction landscape and understand how phosphorylation at a particular residue influences the recruitment of specific binding partners.
The ability to synthesize phosphopeptides with high purity and defined phosphorylation states using techniques enabled by protected amino acids like this compound is fundamental to accurately probing these interactions and understanding the dynamic nature of protein complexes in response to phosphorylation signals. scispace.comresearchgate.net
Development of Therapeutically Relevant Phosphopeptides
The critical roles of protein phosphorylation and the specific recognition of phosphotyrosine by domains like SH2 and PTB in various diseases, including cancer and inflammatory disorders, have made phosphopeptides and molecules that mimic their interactions attractive candidates for therapeutic development. semanticscholar.orgnih.gov Synthetic phosphopeptides, or peptidomimetics based on phosphopeptide sequences, can potentially act as inhibitors or modulators of phosphorylation-dependent protein interactions.
The synthesis of these potential therapeutic agents relies heavily on efficient and reliable peptide synthesis methods, such as Fmoc SPPS utilizing protected amino acid building blocks like this compound. semanticscholar.org While the development of phosphopeptide-based therapeutics faces challenges, including stability, delivery, and cellular uptake, the ability to synthesize precisely defined phosphopeptides is a prerequisite for exploring their therapeutic potential.
Research in this area involves designing phosphopeptides or peptidomimetics that can either block aberrant interactions mediated by SH2 or PTB domains or mimic naturally occurring phosphopeptides to activate desired signaling pathways. The versatility of Fmoc SPPS, facilitated by building blocks like this compound, allows for the synthesis of a wide range of modified peptides necessary for structure-activity relationship studies and the development of more stable and potent analogs. semanticscholar.org
While specific examples of approved therapeutic phosphopeptides synthesized solely using this compound were not specifically highlighted in the search results, the compound's role as a standard building block in phosphopeptide synthesis contributes to the broader research efforts aimed at developing therapeutically relevant phosphopeptides and peptidomimetics.
Analytical Strategies for the Characterization and Validation of Phosphopeptides Derived from Fmoc Tyr Po3bzl2 Oh
Chromatographic Techniques for Purification and Quality Control
Chromatographic methods play a vital role in the purification of synthesized phosphopeptides from crude reaction mixtures and in assessing their quality and purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis and purity assessment of phosphopeptides synthesized using methods involving protected tyrosine derivatives like Fmoc-Tyr(PO3Bzl2)-OH. RP-HPLC separates peptides based on their hydrophobicity. The purity of crude phosphopeptides obtained after synthesis and cleavage from the resin is typically evaluated by RP-HPLC advancedchemtech.comnih.govadvancedchemtech.comsigmaaldrich.comnih.gov. For instance, RP-HPLC profiles of crude peptides synthesized using protected phosphoamino acids can show a major signal corresponding to the target phosphopeptide, allowing for the assessment of the reaction's success and the presence of impurities advancedchemtech.com. The choice of buffer systems, such as those based on ammonium (B1175870) acetate (B1210297), can be important for the purification of deprotected peptides by RP-HPLC mitoproteome.org. However, it is worth noting that certain impurities, such as acetic acid, may not be easily detected by RP-HPLC advancedchemtech.com.
Preparative Chromatography for Isolate Collection
Following analytical assessment, preparative chromatography is employed to isolate the desired phosphopeptide from the crude synthesis mixture on a larger scale. Semi-preparative RP-HPLC is a common method for purifying crude phosphopeptides synthesized using approaches that may involve this compound advancedchemtech.com. This technique allows for the collection of fractions containing the target phosphopeptide, which can then be further characterized. Preparative HPLC in general is used for separating peptide mixtures to isolate specific components nih.gov.
Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation
Spectroscopic and mass spectrometric techniques are indispensable for confirming the structure of synthesized phosphopeptides and verifying the site of phosphorylation.
Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF MS
Mass spectrometry (MS) is a powerful tool for the characterization of phosphopeptides, enabling the determination of their molecular weight and providing information about their sequence and modifications. Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are two commonly used ionization techniques sigmaaldrich.comh-its.orgmetabolomicsworkbench.orgnih.gov. Both methods can be used to confirm the molecular mass of the synthesized phosphopeptide, comparing the experimentally determined mass to the theoretically calculated mass advancedchemtech.comnih.gov. ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) to handle complex mixtures and simplify the resulting spectra, particularly in phosphoproteomic analyses h-its.org. MALDI-MS is also extensively used and offers complementary strengths to ESI h-its.org. However, phosphopeptide analysis by MALDI-TOF MS can be challenging due to the potential for neutral loss of the phosphate (B84403) group, which can decrease detection sensitivity peptide.com. Optimization of the matrix composition can enhance the ionization efficiency and detection sensitivity of phosphopeptides in MALDI-TOF MS metabolomicsworkbench.orgpeptide.com. Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation data for sequence confirmation and precise localization of the phosphorylation site nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorylation Site Verification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a valuable technique for directly verifying the presence of the phosphate group and confirming the site of phosphorylation in phosphopeptides. ³¹P NMR can be used to monitor the phosphorylation step during the synthesis of protected phosphoamino acid derivatives like this compound, showing characteristic signals for the phosphorus atom advancedchemtech.com. In the context of synthesized phosphopeptides, NMR can also be used to estimate the level of phosphorylation nih.gov.
Quantitative Analysis of Phosphorylation Efficiency
Determining the efficiency of phosphorylation during peptide synthesis is crucial for evaluating the success of the reaction and the quality of the final phosphopeptide product. Quantitative analysis methods are employed for this purpose. While not exclusively tied to this compound, studies on quantitative phosphopeptide analysis are relevant. For example, methods utilizing MALDI mass spectrometry without the need for labeling, chromatography, or calibration curves have been explored for quantifying peptide phosphorylation efficiency h-its.org. This approach, termed Double Reciprocal Isotope-free Phosphopeptide Quantification (DRIP-Q), involves a mathematical transformation of MALDI-MS data to achieve accurate and reproducible quantification h-its.org. Additionally, techniques like NMR and HPLC have been mentioned in the context of estimating phosphorylation levels in synthesized phosphopeptides nih.gov.
Analytical Techniques for Phosphopeptide Characterization
| Technique | Application(s) | Key Finding/Observation (Contextual) |
| RP-HPLC | Purity assessment, Purification | Used to evaluate purity of crude phosphopeptides; Semi-preparative scale for isolation. advancedchemtech.comnih.govadvancedchemtech.comsigmaaldrich.comnih.gov |
| Preparative Chromatography | Isolation of target phosphopeptide | Used to collect purified fractions of synthesized phosphopeptides. advancedchemtech.comnih.gov |
| ESI-MS | Molecular weight confirmation, Structural analysis | Used to determine mass of phosphopeptides; often coupled with LC for complex samples. advancedchemtech.comh-its.orgnih.gov |
| MALDI-TOF MS | Molecular weight confirmation, Structural analysis | Used to determine mass of phosphopeptides; matrix optimization can enhance detection. advancedchemtech.comh-its.orgmetabolomicsworkbench.orgnih.govpeptide.com |
| NMR Spectroscopy (³¹P NMR) | Phosphorylation site verification, Efficiency estimation | Confirms presence of phosphate group and site; can estimate phosphorylation levels. advancedchemtech.comnih.gov |
NMR Data for this compound
| NMR Type | Solvent | Chemical Shift (δ, ppm) | Observation |
| ¹³C NMR | CDCl₃ | 47.0, 54.4, 66.9, 70.2 (d, JP,C 6.0 Hz), 119.9 (d, JP,C 5.0 Hz), 125.0, 127.0, 127.6, 127.9, 128.0, 128.5, 128.6, 130.7, 133.1, 135.0 (d, JP,C 7.1 Hz), 141.2, 143.6, 143.7, 149.2 (d, JP,C 7.0 Hz), 155.7, 173.2 | Characteristic carbon signals, including doublets due to coupling with phosphorus. advancedchemtech.com |
| ³¹P NMR | 85% H₃PO₄ | -7.6 | Major signal confirming the presence of the phosphate group. advancedchemtech.com |
Emerging Research Directions and Future Outlook for Fmoc Tyr Po3bzl2 Oh and Phosphopeptide Synthesis
Integration with Automated and High-Throughput Synthesis Platforms
The use of Fmoc-protected phosphotyrosine derivatives like Fmoc-Tyr(PO3Bzl2)-OH is crucial for the successful automation of solid-phase peptide synthesis (SPPS) for a wide range of phosphopeptides. kohan.com.tw Automated platforms, particularly those utilizing microwave energy, have significantly accelerated the synthesis process. Microwave-enhanced SPPS can produce high-quality phosphopeptides quickly and efficiently. kohan.com.tw The technology is powerful for coupling bulky phosphoamino acid derivatives, and specialized coupling methodologies can help stabilize acid-labile protected phosphate (B84403) groups at the high temperatures used, thereby minimizing side reactions. kohan.com.tw For example, challenging phosphopeptides have been assembled in under two hours using these advanced methods. kohan.com.tw
The choice of protecting group is critical for automation. Using a fully protected building block like this compound is advantageous as it avoids the problems associated with unprotected phosphate groups, which can interfere with coupling reactions. peptide.com However, even with benzyl (B1604629) protection, challenges remain. The second benzyl group in the Tyr(PO3Bzl2) moiety is more labile than the first and may be prematurely removed during lengthy, complex syntheses on an automated platform. peptide.com This necessitates careful optimization of synthesis protocols, including cleavage cocktails, which may require scavengers like ethanedithiol (EDT) to prevent benzylation of sensitive residues. peptide.com
Recent developments have focused on overcoming the hurdles in synthesizing multi-phosphorylated peptides (MPPs), which are notoriously difficult due to steric hindrance and electrostatic repulsion. nih.gov High-temperature automated synthesis combined with specific base catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations can dramatically speed up Fmoc removal while suppressing side reactions, enabling the rapid production of complex MPP libraries. nih.gov
| Platform | Key Advantages | Challenges with this compound | Mitigation Strategies |
|---|---|---|---|
| Conventional Automated SPPS | Reliable for standard sequences; well-established protocols. | Long synthesis times can lead to partial deprotection of the benzyl groups. peptide.com | Use of more stable protecting groups; optimization of cycle times. |
| Microwave-Enhanced SPPS | Dramatically reduced synthesis time (e.g., <2 hours); improved coupling efficiency for bulky residues. kohan.com.tw | Potential for thermal degradation or side reactions due to high temperatures. kohan.com.tw | Use of specialized coupling reagents (e.g., CarboMAX) to stabilize phosphate groups. kohan.com.tw |
| High-Throughput Parallel Synthesis | Enables rapid generation of peptide libraries for screening. | Ensuring uniform reaction conditions across all syntheses; managing lability of benzyl groups over many parallel reactions. | Robust robotic platforms; use of fully protected derivatives to minimize side reactions. sigmaaldrich-jp.com |
Development of Novel Protecting Group Chemistries for Tyrosine Phosphorylation
While the dibenzyl protection of this compound represents a significant advance over unprotected or monobenzyl-protected analogues, the quest for superior protecting groups continues. nih.gov The primary drivers for this research are the need for increased stability during SPPS, milder deprotection conditions, and improved solubility and handling properties.
One major issue with benzyl groups is their potential removal by piperidine (B6355638) during the Fmoc-deprotection step in SPPS. This lability can lead to undesired side reactions and incomplete couplings, particularly in the synthesis of peptides with multiple phosphorylated residues. sigmaaldrich-jp.com
Several alternative strategies have been explored:
Dimethyl Phosphite (B83602) Groups: These were found to be stable to the coupling and deprotection cycles of Boc-mode SPPS, but their use in the more common Fmoc-SPPS can be problematic. researchgate.net
Bis-(2, 2, 2-trichloro)ethyl (Tc) Groups: This protecting group was investigated for its stability. However, it was found to be incompatible with the Fmoc group because the piperidine treatment used for Fmoc removal also caused dephosphorylation. researchgate.net
N,N-dimethylamide-type Phosphate Protecting Groups: A promising alternative is the use of Fmoc-Tyr(PO(NMe2)2)-OH. sigmaaldrich-jp.com This building block features a fully protected phosphate group, which confers improved solubility and, more importantly, eliminates many of the side reactions associated with partially protected phosphates, such as pyrophosphate formation and incompatibility with certain coupling reagents. sigmaaldrich-jp.com This strategy allows for the use of standard coupling methods without the need to increase excess reagents for multi-phosphorylated sequences. sigmaaldrich-jp.com
| Protecting Group | Key Advantages | Key Disadvantages | Reference Compound |
|---|---|---|---|
| None (Free Phosphate) | Cost-effective. peptide.com | Causes coupling difficulties; forms piperidine salts leading to incomplete reactions. peptide.com | Fmoc-Tyr(PO3H2)-OH |
| Monobenzyl | Improved coupling over free phosphate. | Partially protected phosphate can still interfere with activation and form salts with piperidine. sigmaaldrich-jp.com | Fmoc-Tyr(PO(OBzl)OH)-OH |
| Dibenzyl | Avoids issues of unprotected phosphate; generally removed during final TFA cleavage. peptide.com | One benzyl group can be labile during prolonged piperidine treatment in SPPS. peptide.com | This compound |
| Bis(N,N-dimethylamide) | Fully protected phosphate improves solubility and eliminates side reactions; compatible with standard coupling reagents. sigmaaldrich-jp.com | May require specific deprotection steps. | Fmoc-Tyr(PO(NMe2)2)-OH |
Expansion into Complex Peptide Architectures and Conjugates
The ability to reliably incorporate phosphotyrosine using stable building blocks like this compound is a critical enabler for the synthesis of complex peptide-based molecules. Research is moving beyond simple linear phosphopeptides to more elaborate architectures that better mimic biological systems or confer novel properties.
Multi-Phosphorylated Peptides (MPPs): Many cellular proteins are phosphorylated at multiple sites, often in clusters. Synthesizing peptides that replicate these patterns is essential for understanding the biological effects of clustered phosphorylation. nih.gov The synthesis of MPPs containing four or more phosphorylation sites is extremely difficult due to steric hindrance and the tendency of protected phosphoserine and phosphothreonine to undergo β-elimination. nih.gov While phosphotyrosine does not undergo β-elimination, the cumulative effect of multiple bulky, charged groups presents significant synthetic challenges. The stability of the dibenzyl protecting group is paramount for the stepwise assembly of such complex molecules.
Peptide Conjugates and Supramolecular Structures: Phosphopeptides can be conjugated to other molecules, such as lipids, carbohydrates, or fluorescent dyes, to create sophisticated probes for chemical biology. Furthermore, the unique properties of protected amino acids like Fmoc-Tyr-OH can be harnessed to form functional soft materials. For instance, the combination of different building blocks can lead to the generation of supramolecular hydrogels with new functionalities, providing a pathway to construct advanced biomaterials. researchgate.net The reliable synthesis of the phosphopeptide component is the foundation for creating these complex conjugates and materials.
Innovative Applications in Chemical Biology and Drug Discovery
Phosphopeptides synthesized using this compound and related reagents are invaluable tools in chemical biology and serve as starting points for drug discovery. rsc.org Their primary utility lies in their ability to mimic or intercept interactions within cellular signaling cascades that are mediated by protein tyrosine phosphorylation.
Probing Protein-Protein Interactions: A major application is the study of signaling pathways modulated by phospho-writers (kinases), erasers (phosphatases), and readers (e.g., proteins with SH2 and PTB domains). nih.govrsc.org Synthetic phosphopeptides serve as:
Binding Ligands: To isolate and study phosphotyrosine-binding proteins like those containing SH2 domains. nih.gov
Enzyme Substrates: To characterize the activity and specificity of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).
Chemical Probes: To investigate cellular signaling events and validate drug targets.
Drug Discovery: Dysregulation of tyrosine phosphorylation is linked to numerous diseases, including cancer and inflammatory disorders. Phosphotyrosine-containing compounds are therefore attractive starting points for the design of therapeutics. rsc.org While phosphopeptides themselves often have poor bioavailability, they are crucial for:
Inhibitor Design: Acting as templates for the development of small-molecule inhibitors of kinases or phosphatases.
Targeted Protein Degradation: The development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues often relies on ligands that can bind to specific protein domains, and phosphopeptide mimetics can serve this function.
Development of Physiologically Stable Analogues: To overcome the enzymatic lability of the phosphate group, stable phosphonate-based phosphotyrosine mimetics are being developed. nih.govrsc.org The synthesis and validation of these mimetics often rely on direct comparison with the parent phosphopeptides.
| Application Area | Specific Use | Example Research Question |
|---|---|---|
| Chemical Biology | Probes for SH2/PTB domain binding | Which proteins in a cell lysate bind to a specific phosphorylated sequence? nih.gov |
| Enzymology | Substrates for kinase/phosphatase assays | What is the kinetic profile of a specific phosphatase against a panel of phosphopeptides? |
| Drug Discovery | Template for inhibitor design | Can a small molecule be designed to block the binding of a phosphopeptide to its target SH2 domain? rsc.org |
| Biophysical Characterization | Tools to monitor protein stability upon phosphorylation | How does phosphorylation at a specific tyrosine residue affect the thermal stability of a protein? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
